

# **Application Notes and Protocols: Chimassorb 119 for Stabilizing Recycled Polymer Blends**

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Compound of Interest		
Compound Name:	Chimassorb 119	
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## Introduction

Recycled polymer blends, particularly those of polypropylene (PP) and polyethylene (PE), present a sustainable solution to plastic waste. However, these materials often exhibit diminished mechanical properties and reduced long-term stability due to degradation during their initial life cycle and reprocessing. This degradation, primarily caused by thermo-oxidative and photo-oxidative processes, leads to chain scission, cross-linking, and the formation of chromophoric groups, resulting in materials with poor performance characteristics.

Chimassorb 119, a high molecular weight hindered amine light stabilizer (HALS), is a highly effective additive for mitigating these degradation effects in recycled polyolefin blends. Its primary function is to scavenge free radicals that are formed during the degradation process, thereby interrupting the degradation cycle and preserving the polymer's molecular structure and physical properties. Due to its high molecular weight, Chimassorb 119 exhibits low volatility and migration, ensuring long-term protection of the polymer matrix.[1][2] This document provides detailed application notes and protocols for the use of Chimassorb 119 in stabilizing recycled PP/PE blends, based on its chemical properties and established principles of polymer stabilization.

# **Properties of Chimassorb 119**



A comprehensive understanding of the physical and chemical properties of **Chimassorb 119** is essential for its effective application.

Property	Value	Reference
Chemical Name	1,5,8,12-Tetrakis[4,6-bis(N-butyl-N-1,2,2,6,6-pentamethyl-4-piperidylamino)-1,3,5-triazin-2-yl]-1,5,8,12-tetraazadodecane	[3]
CAS Number	106990-43-6	[3]
Molecular Weight	2285.61 g/mol	[3]
Appearance	Off-white to slightly yellow granules	[4]
Melting Point	146-150 °C	[3]
Flash Point	275 °C	[3]
Density	1.019 g/cm <sup>3</sup>	[3]
Solubility	Soluble in chloroform, methylene chloride, and toluene (≥20 % w/w)	[3]

# **Mechanism of Action of Chimassorb 119 (HALS)**

Chimassorb 119 functions as a hindered amine light stabilizer (HALS). Unlike UV absorbers, HALS do not absorb UV radiation. Instead, they act by scavenging free radicals that are generated by the photo-oxidation of the polymer.[5] This is a cyclic process, often referred to as the Denisov Cycle, which allows a single HALS molecule to neutralize multiple free radicals, leading to its high efficiency and long-term stabilizing effect.[5]

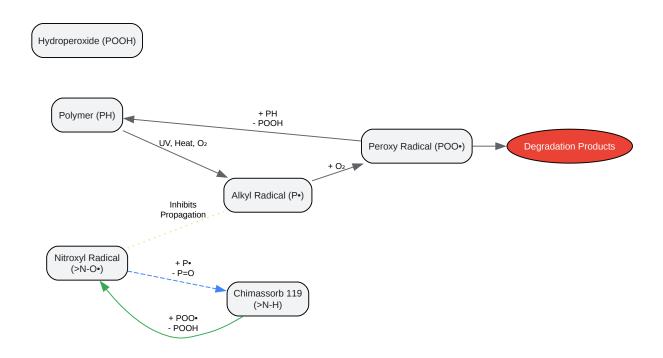
The key steps in the stabilization mechanism are:

• Radical Scavenging: The secondary amine group in the HALS molecule reacts with and neutralizes polymer peroxy (ROO•) and alkyl (R•) radicals.



- Nitroxyl Radical Formation: This reaction converts the HALS into a stable nitroxyl radical (R2NO\*).
- Regeneration: The nitroxyl radical can then react with other polymer radicals, regenerating
  the original HALS molecule and allowing it to participate in further stabilization cycles.[5]

This regenerative cycle is what makes HALS, like **Chimassorb 119**, particularly effective for the long-term stabilization of polymers.



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Figure 1: Simplified reaction scheme of HALS stabilization.

# **Application in Recycled Polymer Blends**

Recycled PP/PE blends often suffer from a variety of defects stemming from their previous life and reprocessing, including:



- Reduced Molecular Weight: Leads to decreased tensile strength and impact resistance.
- Increased Melt Flow Index (MFI): Indicates lower viscosity, which can be problematic for certain processing methods.
- Poor Thermal Stability: Results in accelerated degradation at elevated processing temperatures.
- Discoloration: Caused by the formation of chromophoric groups.

The addition of **Chimassorb 119** can counteract these effects by preventing further degradation during reprocessing and enhancing the long-term stability of the final product.

# **Recommended Loading Levels**

The optimal loading level of **Chimassorb 119** will depend on the specific composition of the recycled blend, the level of degradation of the recycled material, and the desired performance of the final product. However, general guidelines for polyolefins can be used as a starting point:

Application	Recommended Loading (%)
General Purpose Stabilization	0.1 - 0.5
Applications Requiring High UV Resistance	0.5 - 1.5
Thin-walled Articles (e.g., films, fibers)	0.1 - 1.0

For recycled blends, it is recommended to start with a concentration in the mid-to-high end of these ranges and optimize based on experimental results.

# **Experimental Protocols**

The following protocols outline the steps for incorporating and evaluating the effectiveness of **Chimassorb 119** in recycled PP/PE blends.

## **Material Preparation and Compounding**

Objective: To homogeneously disperse **Chimassorb 119** into the recycled polymer blend.



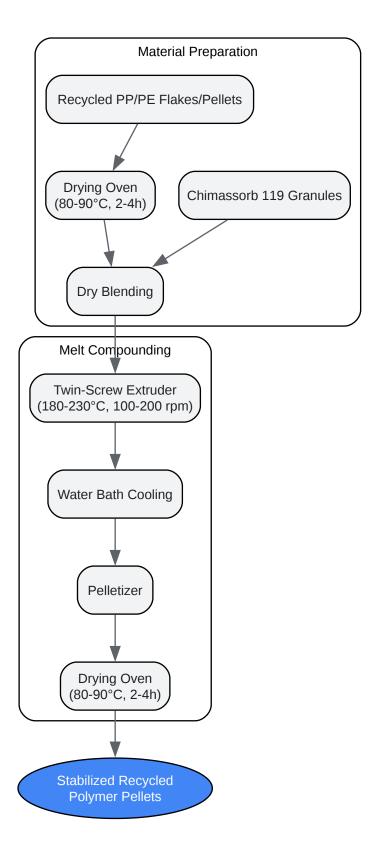
#### Materials and Equipment:

- Recycled PP/PE blend (pellets or flakes)
- Chimassorb 119 (granules)
- Twin-screw extruder
- Pelletizer
- Drying oven

#### Protocol:

- Drying: Dry the recycled PP/PE blend at 80-90°C for 2-4 hours to remove any residual moisture.
- Premixing: Dry blend the recycled polymer with the desired concentration of Chimassorb
   119 in a sealed bag for 5-10 minutes to ensure a uniform mixture.
- Extrusion:
  - Set the temperature profile of the twin-screw extruder according to the processing window of the PP/PE blend (typically ranging from 180°C to 230°C).
  - Feed the premixed material into the extruder at a constant rate.
  - The screw speed should be optimized to ensure good dispersion without excessive shear,
     which could lead to further degradation (a typical starting point is 100-200 rpm).
- Pelletizing: Cool the extruded strands in a water bath and pelletize them to a uniform size.
- Drying: Dry the compounded pellets at 80-90°C for 2-4 hours before further processing or testing.





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Figure 2: Experimental workflow for compounding.



### **Performance Evaluation**

Objective: To quantify the stabilizing effect of Chimassorb 119 on the recycled polymer blend.

- A. Melt Flow Index (MFI) Testing
- Standard: ASTM D1238 or ISO 1133
- Procedure: Measure the MFI of the unstabilized and stabilized blends at a specified temperature and load (e.g., 230°C/2.16 kg for PP-rich blends, 190°C/2.16 kg for PE-rich blends).
- Expected Outcome: A lower MFI for the stabilized blend, indicating less chain scission and a higher molecular weight.
- B. Oxidative Induction Time (OIT)
- Standard: ASTM D3895 or ISO 11357-6
- Procedure: Use a Differential Scanning Calorimeter (DSC) to measure the time to the onset of oxidation of the polymer at an elevated temperature (e.g., 200-210°C) in an oxygen atmosphere.
- Expected Outcome: A significantly longer OIT for the stabilized blend, demonstrating improved resistance to thermo-oxidative degradation.
- C. Mechanical Properties Testing
- Standard: ASTM D638 (Tensile Properties), ASTM D256 (Izod Impact Strength)
- Procedure: Injection mold test specimens from the unstabilized and stabilized pellets.
   Condition the specimens according to the standard and then perform tensile and impact testing.
- Expected Outcome: The stabilized blend should exhibit improved tensile strength, elongation at break, and impact strength compared to the unstabilized blend.
- D. Accelerated Weathering



- Standard: ASTM G154 (QUV) or ASTM G155 (Xenon Arc)
- Procedure: Expose test plaques of the unstabilized and stabilized blends to accelerated weathering conditions. Periodically evaluate changes in color (using a spectrophotometer) and mechanical properties.
- Expected Outcome: The stabilized blend will show significantly less color change (yellowing) and better retention of mechanical properties over time.

## **Data Presentation**

While specific quantitative data for **Chimassorb 119** in recycled PP/PE blends is not readily available in public literature, the following tables illustrate the expected performance improvements based on the known effects of HALS in polyolefins. Researchers should generate their own data following the protocols above.

Table 1: Hypothetical Performance Data of Stabilized vs. Unstabilized Recycled PP/PE Blend

Property	Unstabilized Blend	Stabilized Blend (0.5% Chimassorb 119)	Expected Improvement
Melt Flow Index (g/10 min)	15.2	12.5	Lower MFI
Oxidative Induction Time (min @ 200°C)	3.5	25.0	Significantly longer OIT
Tensile Strength (MPa)	22.1	25.3	Increased tensile strength
Elongation at Break (%)	150	220	Increased ductility
Izod Impact Strength (J/m)	45	60	Improved toughness
Color Change (ΔE) after 1000h QUV*	8.2	2.1	Reduced color change



## Conclusion

Chimassorb 119 is a highly effective stabilizer for improving the properties and long-term durability of recycled PP/PE blends. By scavenging free radicals, it mitigates the effects of degradation that occur during the recycling process and subsequent product life. The experimental protocols provided in this document offer a framework for researchers to systematically evaluate and optimize the performance of Chimassorb 119 in their specific recycled polymer formulations. The use of Chimassorb 119 can significantly enhance the value and broaden the application range of recycled polyolefins, contributing to a more circular economy for plastics.

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